molecular formula C2H7NO B8503301 Azane; oxirane CAS No. 93455-59-5

Azane; oxirane

Cat. No.: B8503301
CAS No.: 93455-59-5
M. Wt: 61.08 g/mol
InChI Key: HFGWIQJWHMUPCR-UHFFFAOYSA-N
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Description

Azane (NH₃, ammonia) is a simple inorganic compound with a trigonal pyramidal geometry, widely used in fertilizers, refrigeration, and chemical synthesis. Its lone pair of electrons on nitrogen makes it a strong nucleophile and base.

Oxirane (C₂H₄O, ethylene oxide) is a three-membered cyclic ether (epoxide) characterized by a strained oxirane ring. This strain (approximately 114 kJ/mol) drives its high reactivity, enabling applications in polymer production, sterilization, and synthesis of glycols, surfactants, and epoxy resins .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93455-59-5

Molecular Formula

C2H7NO

Molecular Weight

61.08 g/mol

IUPAC Name

azane;oxirane

InChI

InChI=1S/C2H4O.H3N/c1-2-3-1;/h1-2H2;1H3

InChI Key

HFGWIQJWHMUPCR-UHFFFAOYSA-N

Canonical SMILES

C1CO1.N

physical_description

Liquid

Origin of Product

United States

Scientific Research Applications

Catalysis

Both azane and oxirane are utilized in catalytic processes:

  • Aziridination Reactions : Azane is employed as a nitrogen source in aziridination reactions, which are crucial for synthesizing nitrogen-containing heterocycles. For instance, copper complexes have been shown to catalyze these reactions effectively when azane is used as a reagent .
  • Epoxidation Reactions : Oxirane serves as a key reactant in epoxidation processes. It can be used to convert alkenes into epoxides, which are valuable intermediates in organic synthesis. This reaction can be catalyzed by various metal complexes, enhancing the efficiency and selectivity of the process .

Pharmaceutical Applications

The pharmaceutical industry leverages both compounds for drug development:

  • Drug Delivery Systems : Azane has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability .
  • Synthesis of Bioactive Compounds : Oxirane derivatives are synthesized for their biological activities. For example, certain oxirane-based compounds have shown anti-cancer properties and are being explored for their potential as therapeutic agents against various types of cancer .

Materials Science

In materials science, both azane and oxirane contribute significantly:

  • Polymer Production : Oxirane is crucial in producing epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .
  • Nanomaterials : Azane is involved in synthesizing silver nanoparticles through reduction processes. These nanoparticles exhibit unique properties beneficial for applications in biomedicine and catalysis .

Case Study 1: Azane in Drug Delivery

A study demonstrated that azane can enhance the solubility of poorly soluble drugs through the formation of inclusion complexes. This method significantly improved the bioavailability of certain pharmaceuticals when tested in vitro .

Case Study 2: Oxirane Derivatives Against Cancer

Research focused on synthesizing oxirane derivatives that exhibited selective cytotoxicity against cancer cell lines. Compounds derived from oxirane were tested against various cancer types, showing promising results with high efficacy rates .

Comparative Applications Table

Application AreaCompoundSpecific Use Case
CatalysisAzaneNitrogen source for aziridination reactions
OxiraneEpoxidation of alkenes
PharmaceuticalsAzaneEnhancing drug solubility
OxiraneSynthesis of anti-cancer agents
Materials ScienceAzaneSynthesis of silver nanoparticles
OxiraneProduction of epoxy resins

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The primary reaction between oxirane and azane involves nucleophilic attack on the strained three-membered epoxide ring. This reaction yields ethanolamine (2-aminoethanol) and its derivatives, depending on stoichiometry and conditions .

Mechanism

  • Base-Catalyzed (SN2): Under basic conditions, ammonia deprotonates to form NH₂⁻, which attacks the less substituted carbon of oxirane, leading to ring opening and formation of 2-aminoethanol .

    (CH2)2O+NH3HOCH2CH2NH2\text{(CH}_2\text{)}_2\text{O} + \text{NH}_3 \rightarrow \text{HOCH}_2\text{CH}_2\text{NH}_2
  • Acid-Catalyzed (SN1-like): In acidic media, oxirane is protonated, making the carbons more electrophilic. Ammonia attacks the more substituted carbon, producing the same product due to oxirane’s symmetry .

Reaction Conditions and Yields

Molar Ratio (NH₃:Oxirane) Catalyst Temperature Yield (%) By-products
10:1None25°C85Diethanolamine (5%)
20:1H₂SO₄60°C92Triethanolamine (3%)
5:1NaOH30°C78Polyglycols (10%)

Data compiled from industrial synthesis protocols .

Side Reactions and By-product Control

Excess oxirane or insufficient ammonia leads to over-alkylation, forming diethanolamine (HN(CH₂CH₂OH)₂) and triethanolamine (N(CH₂CH₂OH)₃) . Strategies to minimize by-products include:

  • Using a 20:1 molar excess of NH₃ .

  • Employing flow reactors to enhance mixing and reduce local oxirane concentration .

Comparison with Similar Compounds

Research Findings and Innovations

  • Epoxidation Optimization : De Abreu Corrêa et al. achieved 88% epoxidation yield in oleic acid using immobilized lipase (55°C, 3 h), with oxirane oxygen content nearing theoretical limits (9.9%) .
  • Silorane Monomers: Cycloaliphatic oxirane derivatives reduce polymerization shrinkage in dental composites by 1–3% via volumetric expansion during curing .
  • Strain Energy Calculations : Oxirane’s strain energy (~114 kJ/mol) remains consistent across computational models, though substituent effects alter reactivity minimally .

Preparation Methods

Core Reaction Pathways

The reaction between ammonia and ethylene oxide proceeds via nucleophilic ring-opening of the strained oxirane (ethylene oxide) by ammonia. This exothermic reaction generates monoethanolamine as the primary product, with subsequent reactions yielding diethanolamine and triethanolamine. The general stoichiometry is:

NH3+C2H4OH2NCH2CH2OH(Monoethanolamine)\text{NH}3 + \text{C}2\text{H}4\text{O} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{OH} \quad \text{(Monoethanolamine)}

Excess ammonia suppresses the formation of higher ethanolamines, favoring MEA.

Catalytic and Autocatalytic Effects

While the reaction is autocatalyzed by water or residual ethanolamines, homogeneous catalysts such as trace water (1–5 wt%) accelerate the ring-opening mechanism. Heterogeneous catalysts, though less common, are employed in specialized setups to enhance selectivity.

Industrial Preparation Methods

Plug-Flow Reactor Systems

Continuous processes using plug-flow reactors dominate industrial production. Key parameters include:

  • Ammonia-to-ethylene oxide molar ratio : 10:1 to 30:1 to maximize MEA yield.

  • Temperature : 50–150°C, moderated to control exothermicity.

  • Pressure : 50–200 bar to maintain liquid-phase conditions.

Table 1: Product Distribution vs. NH₃:EO Molar Ratio

NH₃:EO RatioMEA Yield (%)DEA Yield (%)TEA Yield (%)
10:1652510
20:175187
30:182135

Reductive Amination for Ethyleneamines

Ethanolamines undergo further reductive amination with ammonia over catalysts like nickel, cobalt, or copper to produce ethylenediamine (EDA) and higher ethyleneamines. This step involves:

  • Catalyst : Ni/Al₂O₃ or Cu-Cr oxides.

  • Hydrogen pressure : 50–100 bar.

  • Temperature : 150–250°C.

Process Optimization Strategies

Ammonia Recycling and Separation

Unreacted ammonia is separated via distillation or flash separation and recycled to the reactor, reducing raw material costs. Advanced systems integrate ammonia recovery units to achieve >90% recycling efficiency.

Impurity Control

Hydrogen gas injection during the initial reaction minimizes colored byproducts and stabilizes pH. Side reactions forming chlorinated compounds (e.g., from ethylene oxide decomposition) are mitigated using sulfur inhibitors.

Purification and Azeotropic Distillation

Azeotropic Separation of Byproducts

Alkylethyleneamines (e.g., N-methylethylenediamine) form azeotropes with water, enabling their removal via distillation. For example:

  • Azeotrope composition : 70% water / 30% N-methylethylenediamine (by weight).

  • Separation temperature : 95–105°C at atmospheric pressure.

Table 2: Azeotropic Data for Common Byproducts

CompoundAzeotrope PartnerBoiling Point (°C)
N-MethylethylenediamineWater98
PiperazineWater120

Emerging Innovations and Research Gaps

Catalytic Advancements

Recent patents explore bimetallic catalysts (e.g., Rh-Ni) to improve reductive amination efficiency. Pilot studies report 15–20% higher EDA yields compared to conventional catalysts.

Green Chemistry Initiatives

Solvent-free reaction systems and bio-based ethylene oxide precursors are under development to reduce carbon footprints.

Q & A

Q. What role does oxirane ring strain play in reaction mechanisms?

  • Analysis : Compare activation barriers for oxirane (3-membered ring) vs. larger cyclic ethers in DFT models. Smaller rings exhibit lower free-energy barriers (e.g., 28.1 kcal·mol⁻¹ for oxirane vs. 75.1 kcal·mol⁻¹ for 5-membered analogs) due to higher strain .

Data Presentation Guidelines

  • Raw Data : Include large datasets (e.g., OOC vs. time) in appendices. Highlight processed data critical to conclusions (e.g., kinetic curves) in the main text .
  • Terminology : Define specialized terms (e.g., "oxirane oxygen content") and avoid unexplained jargon .
  • Contradictions : Discuss unresolved issues (e.g., incomplete epoxidation) and propose hypotheses (e.g., competing nucleophilic attack) supported by kinetic or spectroscopic evidence .

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